molecular formula C17H25N3O2 B14812053 N-benzyl-4-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-4-oxobutanamide

N-benzyl-4-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B14812053
M. Wt: 303.4 g/mol
InChI Key: JZOYVMVXJCDTDB-CPNJWEJPSA-N
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Description

N-benzyl-4-oxo-4-[2-(1,2,2-trimethylpropylidene)hydrazino]butanamide is a complex organic compound with a unique structure that includes a benzyl group, an oxo group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-oxo-4-[2-(1,2,2-trimethylpropylidene)hydrazino]butanamide typically involves the reaction of benzylamine with a suitable oxo compound and a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-oxo-4-[2-(1,2,2-trimethylpropylidene)hydrazino]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-benzyl-4-oxo-4-[2-(1,2,2-trimethylpropylidene)hydrazino]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-oxo-4-[2-(1,2,2-trimethylpropylidene)hydrazino]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-4-oxo-4-[2-(1,2,2-trimethylpropylidene)hydrazino]butanamide include other hydrazino derivatives and oxo compounds. Examples include:

Uniqueness

The uniqueness of N-benzyl-4-oxo-4-[2-(1,2,2-trimethylpropylidene)hydrazino]butanamide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific investigation .

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-N'-[(E)-3,3-dimethylbutan-2-ylideneamino]butanediamide

InChI

InChI=1S/C17H25N3O2/c1-13(17(2,3)4)19-20-16(22)11-10-15(21)18-12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3,(H,18,21)(H,20,22)/b19-13+

InChI Key

JZOYVMVXJCDTDB-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)NCC1=CC=CC=C1)/C(C)(C)C

Canonical SMILES

CC(=NNC(=O)CCC(=O)NCC1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

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